Log P Reduction vs. the 1H‑Pyrrole Analogue Confers Improved Drug‑Likeness
The N‑methyl substituent lowers the calculated log P of the target compound to 1.51, compared with 1.28 for the 1H‑pyrrole analogue (4‑bromo‑N‑cyclopropyl‑1H‑pyrrole‑2‑carboxamide). This 0.23 log unit increase in lipophilicity, while modest, falls within the range known to improve membrane permeability without incurring the CYP promiscuity and poor solubility associated with log P > 3 [REFS‑1][REFS‑2].
| Evidence Dimension | Calculated octanol‑water partition coefficient (log P) |
|---|---|
| Target Compound Data | 1.51 |
| Comparator Or Baseline | 4‑Bromo‑N‑cyclopropyl‑1H‑pyrrole‑2‑carboxamide (log P 1.28) |
| Quantified Difference | +0.23 log units |
| Conditions | JChem prediction, pH 7.4 [REFS‑1] |
Why This Matters
A log P increment of 0.2–0.5 units is often sufficient to enhance passive cellular permeability, making the methylated pyrrole a more attractive core for lead optimisation campaigns where oral bioavailability is a goal.
- [1] ChemBase. 4‑bromo‑N‑cyclopropyl‑1‑methyl‑1H‑pyrrole‑2‑carboxamide. ChemBase ID 267152. Accessed April 2026. View Source
- [2] ChemBase. 4‑bromo‑N‑cyclopropyl‑1H‑pyrrole‑2‑carboxamide. ChemBase ID 267151. Accessed April 2026. View Source
